molecular formula C13H13NO B094979 4-(Benzylamino)phenol CAS No. 103-14-0

4-(Benzylamino)phenol

Cat. No.: B094979
CAS No.: 103-14-0
M. Wt: 199.25 g/mol
InChI Key: SRYYOKKLTBRLHT-UHFFFAOYSA-N
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Description

4-(Benzylamino)phenol, also known as 4-aminobenzenol or 4-aminophenol, is an organic compound with the chemical formula C6H7NO. It is a white crystalline solid that is soluble in water and ethanol. This compound is a precursor to a variety of products, including dyes, pharmaceuticals, and fragrances. This compound is an important intermediate in the synthesis of many other compounds, and its synthesis methods and applications are well-studied.

Scientific Research Applications

  • Antioxidation Activity in Polymers : A study by Nonaka et al. (2005) explored the synthesis of resins with phenolic derivatives, including 4-(Benzylamino)phenol, for antioxidation applications. These resins showed high inhibition ability against hydroperoxide generation, acting as radical scavengers, indicating their potential in polymer antioxidation (Nonaka et al., 2005).

  • Biotechnological Synthesis : Aresta et al. (1998) described the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, marking the first biotechnological application of a Carboxylase enzyme. This research highlights the role of similar phenolic compounds in enzymatic reactions (Aresta et al., 1998).

  • Herbicide Development : Yang et al. (2008) synthesized herbicidal ingredients, including derivatives of this compound, for weed control in oilseed rape. These compounds were labeled with tritium and carbon-14 for use as radiotracers in metabolism, mode of action, and environmental behavior studies of the herbicide (Yang et al., 2008).

  • Chemoenzymatic Polycondensation : Yildirim et al. (2015) conducted a study on the chemoenzymatic polycondensation of para-benzylamino phenol. The resulting oligomer with sec-amine functionality was characterized, offering insights into polymer science applications (Yildirim et al., 2015).

  • Inhibition of Cyclin-Dependent Kinase 4 : Tsou et al. (2009) discovered novel antitumor agents, including derivatives of this compound, which selectively inhibit cyclin-dependent kinase 4, a crucial target in cancer therapy (Tsou et al., 2009).

  • Synthesis of Novel Herbicides : Zheng-min and Qingfu (2006) developed a microsynthetic method for a novel herbicide derived from this compound, setting a foundation for synthesizing radioisotopic labeled compounds for agricultural applications (Yang Zheng-min & Ye Qingfu, 2006).

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound can undergo enzymatic oxidative polycondensation . This process involves only the phenolic moiety without oxidizing the sec-amine (benzylamine) group . The resulting product is an oligophenol with sec-amine functionality on the side-chain .

Biochemical Pathways

Phenolic compounds, which 4-(benzylamino)phenol is a part of, are known to be biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

It’s known that the compound is highly soluble in common organic solvents such as acetone, chcl3, 1,4-dioxane, n,n-dimethylformamide (dmf), tetrahydrofurane (thf), and dimethylsulfoxide (dmso) . This solubility could potentially influence its bioavailability.

Result of Action

It’s known that the compound can undergo enzymatic oxidative polycondensation to form an oligophenol with sec-amine functionality on the side-chain . This suggests that it may have a role in the formation of complex molecular structures.

Action Environment

It’s known that the compound is thermally stable and exhibits 5% and 50% mass loss determined by thermogravimetric analysis at 247°c and 852°c, respectively . This suggests that temperature could be a significant environmental factor influencing its stability.

Safety and Hazards

4-(Benzylamino)phenol is moderately toxic by ingestion . When heated to decomposition, it emits toxic vapors of NOx .

Properties

IUPAC Name

4-(benzylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYYOKKLTBRLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059269
Record name Phenol, 4-[(phenylmethyl)amino]-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown solid; [Alfa Aesar MSDS]
Record name 4-Benzylaminophenol
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CAS No.

103-14-0
Record name 4-(Benzylamino)phenol
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Record name Phenol, 4-((phenylmethyl)amino)-
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Record name Phenol, 4-[(phenylmethyl)amino]-
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Record name Phenol, 4-[(phenylmethyl)amino]-
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Record name 4-benzylaminophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(Benzylamino)phenol unique in enzymatic polymerization compared to other phenolic compounds?

A1: this compound stands out due to its chemoselective polymerization using enzymes like Horseradish peroxidase (HRP). [] This selectivity allows for polymerization solely at the phenolic moiety without affecting the secondary amine (benzylamine) group. [] This characteristic is crucial for creating oligomers with specific functionalities.

Q2: What are the key characteristics of the oligomer produced from this compound?

A2: The oligomer derived from this compound exhibits several notable features:

  • Solubility: It readily dissolves in various organic solvents, including acetone, chloroform, 1,4-dioxane, N,N-dimethylformamide, tetrahydrofurane, and dimethylsulfoxide. []
  • Thermal Stability: Thermogravimetric analysis reveals its resilience to heat, with only 5% mass loss at 247°C and 50% at 852°C. []
  • Structure: The oligomer's backbone comprises repeating phenylene and oxyphenylene units, confirmed through ¹H NMR and FT-IR analyses. []

Q3: Beyond polymerization, are there any other potential applications being explored for this compound or its derivatives?

A3: While the provided research focuses on polymerization, the presence of both phenolic and amine groups in this compound suggests potential in other areas. These include, but are not limited to:

  • Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. [] Further investigation could assess the antioxidant potential of this compound and its derivatives.

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